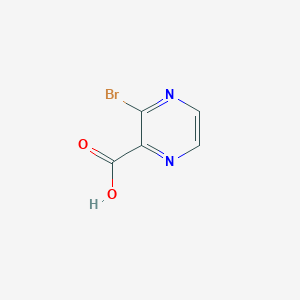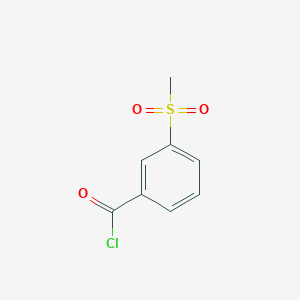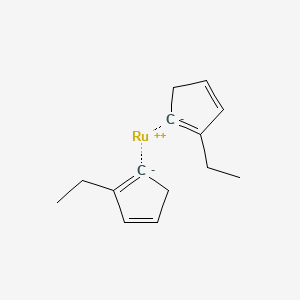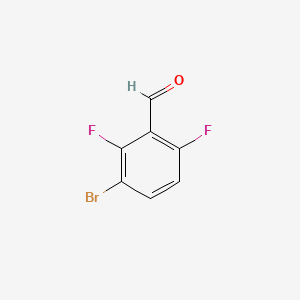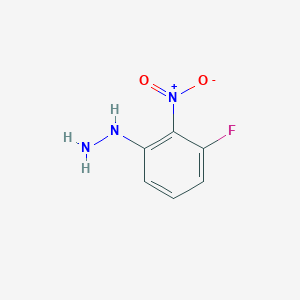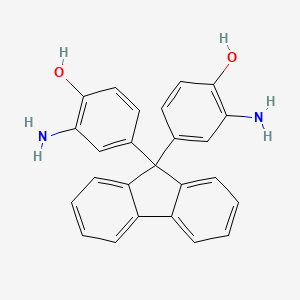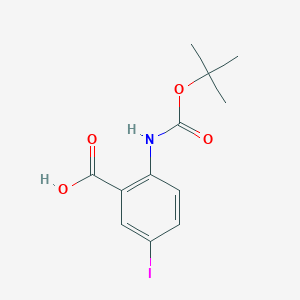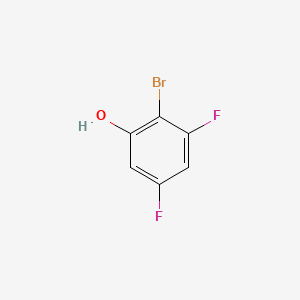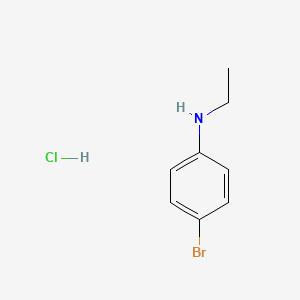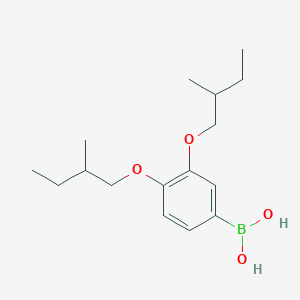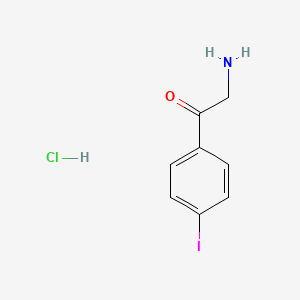
6-Bromo-5-methoxypicolinaldehyde
Overview
Description
6-Bromo-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The IUPAC name for this compound is 6-bromo-5-methoxy-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-methoxypicolinaldehyde is 1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, methoxy, and aldehyde functional groups.Physical And Chemical Properties Analysis
6-Bromo-5-methoxypicolinaldehyde is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Pharmacology
6-Bromo-5-methoxypicolinaldehyde: has shown potential in pharmacological research due to its structural properties. It can act as a precursor for synthesizing various bioactive molecules. Its bromine atom is particularly useful for further functionalization through cross-coupling reactions, which are pivotal in creating new drugs .
Organic Synthesis
In organic chemistry, 6-Bromo-5-methoxypicolinaldehyde serves as a versatile building block. Its reactivity allows for the construction of complex organic frameworks, making it valuable for synthesizing heterocyclic compounds. These compounds are often found in pharmaceuticals and agrochemicals .
Material Science
The compound’s molecular structure is beneficial in material science, especially in the development of organic semiconductors. The presence of a bromine atom makes it suitable for use in the synthesis of conjugated polymers, which are essential for creating organic photovoltaic cells .
Analytical Chemistry
6-Bromo-5-methoxypicolinaldehyde: can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for the qualitative and quantitative analysis of chemical substances .
Biochemistry Research
In biochemistry, this compound could be employed in the study of enzyme-catalyzed reactions where it might act as a substrate analog. Its structural features allow for probing the mechanism of action of enzymes that interact with similar heteroaromatic aldehydes .
Environmental Applications
The environmental impact of 6-Bromo-5-methoxypicolinaldehyde and its derivatives can be studied to understand their biodegradability and potential toxicity. This is important for assessing the environmental risks associated with the use of brominated organic compounds .
Industrial Uses
Industrially, 6-Bromo-5-methoxypicolinaldehyde can be utilized in the synthesis of dyes, pigments, and other fine chemicals. Its methoxy group enhances solubility in organic solvents, facilitating its use in various industrial processes .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQCSLXWUKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624092 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methoxypicolinaldehyde | |
CAS RN |
329217-74-5 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

